
Biphenyl, 3-ethyl-4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl, 3-ethyl-4-amino-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl group attached to the third carbon and an amino group attached to the fourth carbon of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing biphenyl, 3-ethyl-4-amino- involves the amination of 3-ethylbiphenyl. This can be achieved through a nucleophilic aromatic substitution reaction where an amino group is introduced to the biphenyl structure.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-ethylbiphenyl is reacted with an aryl halide in the presence of a palladium catalyst to introduce the amino group.
Industrial Production Methods: Industrial production of biphenyl, 3-ethyl-4-amino- typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Biphenyl, 3-ethyl-4-amino- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Biphenyl, 3-ethyl-4-amino- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: In the industrial sector, biphenyl, 3-ethyl-4-amino- is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of biphenyl, 3-ethyl-4-amino- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl structure allows for π-π interactions with aromatic systems, further contributing to its biological effects.
Comparison with Similar Compounds
Biphenyl, 4-amino-: This compound has an amino group attached to the fourth carbon of the biphenyl structure but lacks the ethyl group.
Biphenyl, 3-ethyl-: This compound has an ethyl group attached to the third carbon of the biphenyl structure but lacks the amino group.
Uniqueness: Biphenyl, 3-ethyl-4-amino- is unique due to the presence of both the ethyl and amino groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
389104-60-3 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-4-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
InChI Key |
UDFWKBMSUBGIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



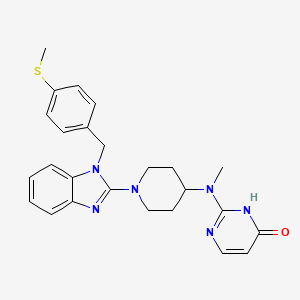



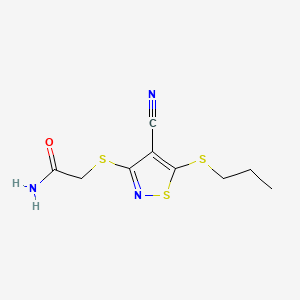
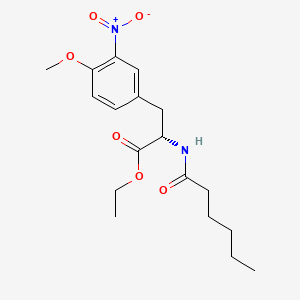
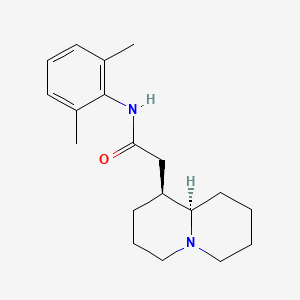

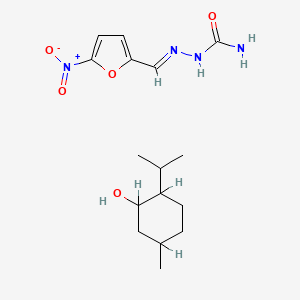
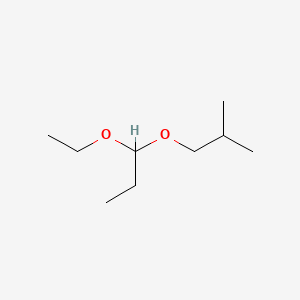

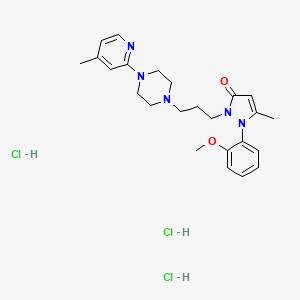
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
